N-tert-Butylhydroxylamine

Overview

Description

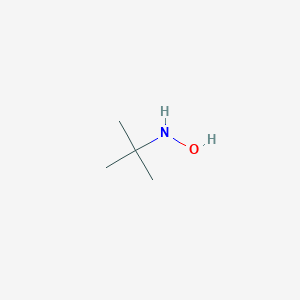

N-tert-Butylhydroxylamine is an organic compound with the molecular formula C4H11NO. It is a hydroxylamine derivative where the hydroxyl group is attached to a tert-butyl group. This compound is known for its antioxidant properties and is used in various chemical and biological applications.

Mechanism of Action

Target of Action

It has been suggested that it may have neuroprotective effects .

Biochemical Pathways

N-tert-Butylhydroxylamine has been shown to significantly attenuate infarct volume in rat transient focal ischemia and attenuate N-methyl-D-aspartate (NMDA)-induced cytotoxicity in primary cortical neurons . It also reduces free radical generation and exhibits mitochondrial protection .

Result of Action

This compound has been shown to have neuroprotective effects. It significantly attenuates infarct volume in rat transient focal ischemia and attenuates NMDA-induced cytotoxicity in primary cortical neurons . It also reduces free radical generation and exhibits mitochondrial protection .

Action Environment

It is known that exposure of cells to ionizing radiation leads to the formation of reactive oxygen species (ros) that are associated with radiation-induced cytotoxicity . Therefore, compounds like this compound that scavenge ROS may confer radioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylhydroxylamine can be synthesized through the reduction of 2-methyl-2-nitropropane using zinc dust and acetic acid in ethanol. The reaction is carried out at low temperatures (10-20°C) and involves the following steps :

- 2-Methyl-2-nitropropane and zinc dust are added to ethanol.

- Glacial acetic acid is added dropwise while maintaining the temperature below 15°C.

- The mixture is stirred for 3 hours at room temperature.

- The product is isolated by filtration and purified using dichloromethane.

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aminoxyl radicals, which are useful in spin trapping experiments.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl nitrite.

Reduction: Zinc dust and acetic acid are commonly used.

Substitution: Various electrophiles can be used depending on the desired product.

Major Products:

Aminoxyl Radicals: Formed during oxidation reactions.

Hydroxylamine Derivatives: Formed during substitution reactions.

Scientific Research Applications

N-tert-Butylhydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a spin trap for detecting short-lived radicals.

Biology: Acts as a mitochondrial antioxidant, protecting cells from oxidative stress.

Medicine: Investigated for its neuroprotective effects in ischemic stroke models.

Industry: Used in the synthesis of various organic compounds and as a stabilizer in certain formulations.

Comparison with Similar Compounds

tert-Butylamine: Another tert-butyl derivative, but with an amine group instead of a hydroxylamine group.

N-Methylhydroxylamine: Similar structure but with a methyl group instead of a tert-butyl group.

O-tert-Butylhydroxylamine: An isomer where the hydroxyl group is attached to the oxygen atom instead of nitrogen.

Uniqueness: N-tert-Butylhydroxylamine is unique due to its combination of a tert-butyl group and a hydroxylamine group, which imparts specific antioxidant properties and reactivity. Its ability to form stable aminoxyl radicals makes it particularly valuable in spin trapping and radical detection experiments.

Biological Activity

N-tert-butylhydroxylamine (NtBHA) is a compound that has garnered attention for its potential biological activities, particularly its antioxidant properties and its role in cellular protection mechanisms. This article reviews the biological activity of NtBHA, highlighting its effects on cellular senescence, mitochondrial function, and neuroprotection, supported by various research findings and case studies.

Antioxidant Properties

NtBHA is recognized as a potent antioxidant that can mitigate oxidative stress in various cellular contexts. Research indicates that NtBHA effectively delays senescence-associated changes in human lung fibroblasts (IMR90) by improving mitochondrial function and enhancing proteasomal activity. In a study involving old rats, treatment with NtBHA reversed age-related declines in food consumption and activity levels without affecting body weight. Additionally, it improved the respiratory control ratio of liver mitochondria, indicating enhanced mitochondrial function in vivo .

Table 1: Effects of NtBHA on Cellular Senescence

| Parameter | Control Group | NtBHA Treatment |

|---|---|---|

| Proteasomal Activity | Baseline | Increased |

| Mitochondrial Function | Decreased | Improved |

| Senescence Markers | Present | Reduced |

Protection Against Oxidative Damage

In retinal pigment epithelial (RPE) cells, NtBHA has shown protective effects against iron overload-induced oxidative stress. When RPE cells were exposed to ferric ammonium citrate, there was a significant increase in intracellular iron levels, leading to oxidative damage. However, treatment with NtBHA resulted in a dose-dependent reduction in intracellular iron content and oxidative stress markers. Specifically, post-treatment with 250 µM NtBHA reduced oxidant levels by approximately 45% compared to untreated cells .

Table 2: Impact of NtBHA on Iron Overload in RPE Cells

| Treatment Concentration (µM) | Intracellular Iron Reduction (%) | Oxidant Level Reduction (%) |

|---|---|---|

| Control | - | - |

| 50 | 10 | 15 |

| 100 | 15 | 25 |

| 250 | 19 | 45 |

| 500 | 20 | 46 |

Neuroprotective Effects

NtBHA's neuroprotective properties have been explored in the context of synaptic transmission. A study demonstrated that NtBHA inhibits palmitoylation of AMPA receptors (AMPARs), which are crucial for synaptic plasticity and memory. By reducing the surface expression of AMPARs, NtBHA may influence excitatory synaptic transmission, potentially offering therapeutic avenues for central nervous system disorders .

Case Study: Neuroprotection in Mouse Models

In a mouse model of infantile neuronal ceroid lipofuscinosis (INCL), treatment with NtBHA led to a significant reduction in neuroinflammation and seizure activity. This suggests that NtBHA may have therapeutic potential for neurodegenerative diseases characterized by oxidative stress and inflammation .

Properties

IUPAC Name |

N-tert-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESXZZECGOXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57497-39-9 (hydrochloride) | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80168112 | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16649-50-6 | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-T-Butylhydroxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 16649-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16649-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-T-BUTYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-tert-Butylhydroxylamine in current research?

A1: this compound is widely employed as a precursor in the synthesis of N-tert-butylnitrones, a class of compounds recognized for their ability to trap free radicals. This property makes them valuable tools in studying oxidative stress and related biological processes. []

Q2: How do N-tert-butylnitrones, synthesized from this compound, contribute to the study of free radicals?

A2: N-tert-butylnitrones act as "spin traps", reacting with short-lived free radicals to form more stable aminoxyl radicals. These stable radicals can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy, providing insights into the identity and behavior of the original radicals. [, ]

Q3: Can you provide an example of how this compound's properties have been applied in a specific research area?

A3: Researchers investigating the role of oxidative stress in cellular senescence used this compound to demonstrate the protective effect of antioxidants. They found that this compound, acting as a mitochondrial antioxidant, delayed senescence in human fibroblast cells and attenuated iron accumulation, a process linked to increased oxidative stress in aging cells. []

Q4: Beyond free radical studies, are there other synthetic applications of this compound?

A4: Yes, this compound can be used in the synthesis of various heterocyclic compounds. For instance, it reacts with acceptor olefins like maleimides and fumarates in the presence of an oxidant to yield specific aminoxyl radicals. These reactions provide alternative pathways for synthesizing compounds that could otherwise be accessed through reactions with α-phenyl-N-tert-butylnitrone. []

Q5: Are there any studies investigating the structural properties of compounds derived from this compound?

A5: Yes, studies have explored the structural characteristics of compounds like 2-N-tert-butylaminoxylpurine derivatives synthesized from this compound. These investigations utilize techniques like EPR spectroscopy to analyze the structural changes in these derivatives under different pH conditions. []

Q6: Has this compound been used to synthesize compounds with potential medicinal applications?

A6: Research has explored the use of this compound in synthesizing fluorine-18 labeled N-tert-butyl-α-phenylnitrone ([18F]FPBN). This radiolabeled compound holds promise as a potential imaging agent for detecting free radicals in living organisms, offering a tool to study oxidative stress in vivo. [, ]

Q7: Can you elaborate on the chemical synthesis of this compound and its availability?

A7: this compound can be synthesized through various methods, including nitro reduction, oxaziridine hydrolysis, and amine oxidation. It is commercially available, primarily as its hydrochloride salt. []

Q8: What precautions should be taken when handling this compound?

A8: this compound is hygroscopic and prone to slow oxidation, forming the corresponding nitroso compound. Proper storage, including protection from moisture and air, is essential to maintain its stability. []

Q9: Are there any reported instances of unexpected reactions involving this compound?

A9: Interestingly, a study observed the unexpected formation of the this compound radical cation when di-tert-butyl nitroxide reacted with methyl trifluoromethanesulfonate in trifluoromethanesulfonic acid. This finding highlights the importance of considering potential side reactions and their mechanisms when using this compound in chemical synthesis. []

Q10: Have there been studies investigating the conformation of this compound derivatives?

A10: Yes, researchers have studied the conformation of acyl-aminyl oxides derived from this compound using techniques like IR and ESR spectroscopy. By comparing these open-chain radicals with their cyclic counterparts, they gained insights into the conformational behavior of these compounds. []

Q11: What are the implications of understanding the conformational behavior of this compound derivatives?

A11: Knowledge about the conformation of this compound derivatives can be crucial for understanding their reactivity and potential interactions with biological targets. This information can be valuable in designing and optimizing compounds with improved pharmacological properties.

Q12: Are there any studies examining the oxidative coupling reactions involving this compound?

A12: Research has explored the oxidative coupling of this compound with nitrones, leading to the formation of secondary radicals like amidinyl-N-oxides and amidinyl-N,N′-dioxides. These studies shed light on the complex reactivity of this compound in oxidative environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.